molecular formula C18H14N4O B11965107 N'-[(E)-biphenyl-4-ylmethylidene]pyrazine-2-carbohydrazide

N'-[(E)-biphenyl-4-ylmethylidene]pyrazine-2-carbohydrazide

Katalognummer: B11965107
Molekulargewicht: 302.3 g/mol
InChI-Schlüssel: VSRJFBVAIWDCEV-CIAFOILYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-pyrazinecarbohydrazide is a chemical compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metals and have significant applications in various fields of chemistry, biology, and medicine. The compound’s structure consists of a biphenyl moiety linked to a pyrazinecarbohydrazide through a Schiff base linkage.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-pyrazinecarbohydrazide typically involves the condensation reaction between 4-formylbiphenyl and 2-pyrazinecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-pyrazinecarbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-pyrazinecarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the biphenyl and pyrazine moieties.

    Reduction: Reduced forms of the Schiff base linkage.

    Substitution: Substituted derivatives at the pyrazine ring.

Wissenschaftliche Forschungsanwendungen

N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-pyrazinecarbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including enzyme inhibition and therapeutic potential.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.

Wirkmechanismus

The mechanism of action of N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-pyrazinecarbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological macromolecules, leading to various biological effects. The Schiff base linkage allows the compound to act as a chelating agent, facilitating the formation of metal complexes that can inhibit enzymes or disrupt cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-pyrazinecarbohydrazide is unique due to its specific structural features, such as the biphenyl moiety and the pyrazinecarbohydrazide linkage. These features contribute to its distinct chemical reactivity and potential applications in various fields. The presence of the pyrazine ring enhances its ability to participate in nucleophilic substitution reactions, making it a versatile compound for synthetic and medicinal chemistry.

Eigenschaften

Molekularformel

C18H14N4O

Molekulargewicht

302.3 g/mol

IUPAC-Name

N-[(E)-(4-phenylphenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C18H14N4O/c23-18(17-13-19-10-11-20-17)22-21-12-14-6-8-16(9-7-14)15-4-2-1-3-5-15/h1-13H,(H,22,23)/b21-12+

InChI-Schlüssel

VSRJFBVAIWDCEV-CIAFOILYSA-N

Isomerische SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC(=O)C3=NC=CN=C3

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)C3=NC=CN=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.